molecular formula C14H15ClN2O4S B13086991 4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride

Cat. No.: B13086991
M. Wt: 342.8 g/mol
InChI Key: DBMONWYBQGNNMZ-UHFFFAOYSA-N
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Description

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, with the chemical formula C₁₄H₁₄N₂O₄S·HCl, is a compound used primarily in scientific research. It belongs to the class of sulfonamides and has applications in various fields.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the following steps:

    Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.

    Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.

    Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.

    Reduction: Reduction of the nitro group (if present) to an amino group is possible.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may have antihemorrhagic properties, although further research is needed.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

Mechanism of Action

The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride

InChI

InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H

InChI Key

DBMONWYBQGNNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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